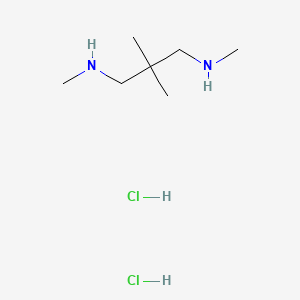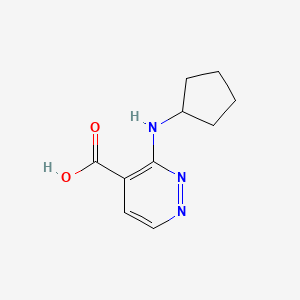 2,2-diméthyl-3-(méthylamino)propylamine CAS No. 1375474-73-9"
>
2,2-diméthyl-3-(méthylamino)propylamine CAS No. 1375474-73-9"
>
Dihydrochlorure de 2,2-diméthyl-3-(méthylamino)propylamine
Vue d'ensemble
Description
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les polymères et la copolymérisation
Dihydrochlorure de 2,2-diméthyl-3-(méthylamino)propylamine : est utilisé dans le domaine de la recherche sur les polymères, en particulier dans la copolymérisation de monomères contenant des amines. Ce composé peut influencer considérablement la composition et l'hétérogénéité compositionnelle des copolymères lorsqu'il est combiné à l'acrylate (méth)de dodécyle dans le toluène . La capacité de cette amine à former des assemblages avec différentes réactivités en raison des liaisons hydrogène en fait un monomère précieux pour la création de copolymères (méth)acryliques organo-solubles, qui sont efficaces comme modificateurs de viscosité dispersants pour les huiles lubrifiantes .
Capture et études de solubilité du CO2
Dans le contexte de la recherche environnementale, en particulier pour la capture du CO2 des gaz de combustion, le Dihydrochlorure de 2,2-diméthyl-3-(méthylamino)propylamine a été étudié pour ses propriétés de solubilité. C'est un domaine d'intérêt majeur en raison de la nécessité de réduire les émissions de gaz à effet de serre provenant de la combustion de combustibles fossiles. Ce composé est considéré comme un constituant potentiel de nouveaux mélanges de solvants à changement de phase pour la capture du CO2, offrant une alternative aux solvants traditionnels comme la monoéthanolamine (MEA) .
Formulation de lubrifiants
Le composé est proposé pour une utilisation dans les formulations de lubrifiants. En tant que composant de copolymères d'acrylate (méth)alkyle supérieur, il sert de dispersant et de modificateur de viscosité efficace. Ces propriétés sont cruciales pour maintenir les performances et la longévité des systèmes mécaniques qui dépendent de la lubrification .
Polymérisation radicalaire
Le processus de polymérisation radicalaire impliquant le Dihydrochlorure de 2,2-diméthyl-3-(méthylamino)propylamine est une autre application significative. La nature particulière de sa copolymérisation avec l'acrylate de n-dodécyle ou le méthacrylate de n-dodécyle met en évidence le rôle du composé dans le contrôle de l'hétérogénéité compositionnelle, qui est essentielle pour développer des propriétés spécifiques du polymère .
Processus d'absorption chimique
Le rôle de ce composé dans les processus d'absorption chimique, en particulier liés à la capture du CO2, est remarquable. Ses caractéristiques de solubilité en solutions aqueuses en font un candidat pour explorer de nouvelles méthodes d'absorption chimique, qui constituent une approche mature pour réduire les émissions de CO2 .
Tests pharmaceutiques
Bien que cela ne soit pas directement mentionné dans les résultats de la recherche, des composés comme le Dihydrochlorure de 2,2-diméthyl-3-(méthylamino)propylamine sont souvent utilisés dans les tests pharmaceutiques comme des étalons de référence. Ils fournissent une base pour garantir la précision et la fiabilité des produits pharmaceutiques lors des étapes de développement et de contrôle qualité .
Mécanisme D'action
Target of Action
Amines, such as “2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride”, often interact with various biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the structure of the compound and the biological system in which it is introduced .
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds. The amine group (-NH2) can act as a base, accepting a proton and forming a bond with a complementary acidic site on the target .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could potentially alter the signal transduction and subsequent cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often basic and can be protonated, which may affect their absorption and distribution. Metabolism of amines often involves reactions such as oxidation, reduction, and conjugation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to alterations in cell signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the protonation state of amines can change with pH, which can affect their interaction with targets .
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .
Cellular Effects
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .
Propriétés
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBCUILZAISAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)



![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)


![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)
